molecular formula C9H13N3O2 B160155 Ethyl 6-(dimethylamino)pyrazine-2-carboxylate CAS No. 136309-10-9

Ethyl 6-(dimethylamino)pyrazine-2-carboxylate

Cat. No. B160155
M. Wt: 195.22 g/mol
InChI Key: QDLPTEYIVWATDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(dimethylamino)pyrazine-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used as a building block in the synthesis of various molecules, including pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Ethyl 6-(dimethylamino)pyrazine-2-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various molecules, including pharmaceuticals, agrochemicals, and materials science. For example, Ethyl 6-(dimethylamino)pyrazine-2-carboxylate is used in the synthesis of the antihypertensive drug, Moexipril. Additionally, it is used in the synthesis of fungicides and herbicides.

Mechanism Of Action

The mechanism of action of Ethyl 6-(dimethylamino)pyrazine-2-carboxylate is not well understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophilic compounds to form new molecules. This reaction can result in the creation of new pharmaceuticals, agrochemicals, and materials science products.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 6-(dimethylamino)pyrazine-2-carboxylate are not well studied. However, it is believed that this compound does not have any significant toxic effects on the human body.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 6-(dimethylamino)pyrazine-2-carboxylate in lab experiments is its high yield in synthesis. Additionally, this compound is relatively stable and can be stored for extended periods without degradation. However, one limitation of using Ethyl 6-(dimethylamino)pyrazine-2-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Ethyl 6-(dimethylamino)pyrazine-2-carboxylate. One area of research is the synthesis of new pharmaceuticals using this compound as a building block. Additionally, research can be conducted on the potential applications of this compound in materials science, such as the creation of new polymers. Finally, further studies can be conducted on the mechanism of action of Ethyl 6-(dimethylamino)pyrazine-2-carboxylate to better understand its potential applications.

Synthesis Methods

Ethyl 6-(dimethylamino)pyrazine-2-carboxylate is synthesized through the reaction of ethyl 2-bromoacetate with 6-(dimethylamino)pyrazine-2-carboxylic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of Ethyl 6-(dimethylamino)pyrazine-2-carboxylate with a yield of approximately 80%.

properties

CAS RN

136309-10-9

Product Name

Ethyl 6-(dimethylamino)pyrazine-2-carboxylate

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

ethyl 6-(dimethylamino)pyrazine-2-carboxylate

InChI

InChI=1S/C9H13N3O2/c1-4-14-9(13)7-5-10-6-8(11-7)12(2)3/h5-6H,4H2,1-3H3

InChI Key

QDLPTEYIVWATDJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=CC(=N1)N(C)C

Canonical SMILES

CCOC(=O)C1=CN=CC(=N1)N(C)C

Origin of Product

United States

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